Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfonamide-acetyl group bearing a 2-fluorophenyl moiety. Its structure integrates a sulfonyl group linked to an acetyl spacer, which is further connected to the aromatic ring via an amide bond (Figure 1). This compound is part of a broader class of sulfonamide derivatives, which are widely explored in medicinal chemistry and materials science due to their versatile electronic and steric properties .
The synthesis of such compounds typically involves multi-step reactions. For instance, analogous sulfonamide benzoates are prepared by reacting sulfonyl chlorides with amine intermediates under basic conditions, followed by esterification with ethyl iodide .
Properties
IUPAC Name |
ethyl 4-[[2-(2-fluorophenyl)sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-7-9-13(10-8-12)19-16(20)11-25(22,23)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOVIFFWZCLIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Acetylamino Intermediate: The reaction begins with the acetylation of 4-aminobenzoic acid using acetic anhydride in the presence of a base such as pyridine to form 4-acetylaminobenzoic acid.
Sulfonylation: The next step involves the sulfonylation of the acetylamino intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoic acid.
Esterification: Finally, the esterification of the sulfonylated product with ethanol in the presence of a catalyst such as sulfuric acid produces this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight key variations in substituents and their implications:
Key Observations :
- Fluorine Position: The 2-fluorophenyl group in the target compound may enhance dipole interactions compared to its 4-fluoro analogue (e.g., Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate), which lacks the acetyl spacer .
- Sulfonyl vs.
- Fluorine Absence: Non-fluorinated analogues (e.g., Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate) exhibit lower electronegativity, which could diminish metabolic stability or receptor affinity .
Physicochemical Properties
- Molecular Weight: Estimated at ~381.37 g/mol (based on C₁₇H₁₅FNO₅S).
- Polarity: The sulfonyl and acetyl groups increase polarity compared to non-sulfonylated analogues (e.g., Ethyl 4-[(2-fluorobenzoyl)amino]benzoate) .
Biological Activity
Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate is a synthetic compound with potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Ethyl ester group
- Fluorophenyl sulfonyl group
- Acetylamino group
These functional groups contribute to its reactivity and interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, which may lead to reduced substrate turnover.
- Receptor Modulation : It may function as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating noteworthy activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Enterococcus faecalis | 62.5 μM |
The mechanism behind this activity appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it has shown efficacy against several cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
These findings indicate its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-({[(4-fluorophenyl)sulfonyl]acetyl}amino)benzoate | Structure | Different fluorophenyl substitution |
| Mthis compound | Structure | Methyl instead of ethyl group |
The presence of the 2-fluorophenyl group in this compound imparts distinct electronic properties that influence its biological interactions compared to other derivatives.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting a dual action against planktonic and biofilm-associated bacteria .
- Anticancer Research : In vitro studies showed that treatment with this compound led to increased apoptosis markers in HeLa cells, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
